"7-Bromo-1-ethyl-5-methyl-1H-indole-2,3-dione" chemical properties
"7-Bromo-1-ethyl-5-methyl-1H-indole-2,3-dione" chemical properties
The following technical guide provides an in-depth analysis of 7-Bromo-1-ethyl-5-methyl-1H-indole-2,3-dione (CAS: 937664-94-3). This document is structured to serve researchers utilizing this compound as a high-value scaffold in medicinal chemistry, specifically for structure-activity relationship (SAR) exploration and divergent synthesis.[1][2]
A Privileged Scaffold for Divergent Library Synthesis[1][2]
Executive Summary & Chemical Identity
7-Bromo-1-ethyl-5-methyl-1H-indole-2,3-dione is a trisubstituted isatin derivative characterized by a dense functionalization pattern.[1][2] It combines the privileged indole-2,3-dione core—a proven pharmacophore in kinase inhibitors and antiviral agents—with three strategic modifications:[1][2]
-
5-Methyl Group: Increases lipophilicity and blocks metabolic oxidation at the typically reactive C-5 position.[1][2]
-
7-Bromo Handle: A sterically demanding halogen positioned ortho to the carbonyl/nitrogen region, serving as a critical site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to extend the carbon skeleton.[1][2]
-
1-Ethyl Group: N-alkylation removes the hydrogen bond donor (HBD) capability of the lactam nitrogen, modulating solubility and membrane permeability (LogP) while preventing competing N-functionalization during subsequent derivatization.[1][2]
Physicochemical Profile
| Property | Value / Description |
| CAS Number | 937664-94-3 |
| IUPAC Name | 7-Bromo-1-ethyl-5-methyl-1H-indole-2,3-dione |
| Molecular Formula | C₁₁H₁₀BrNO₂ |
| Molecular Weight | 268.11 g/mol |
| Predicted LogP | ~2.8 – 3.2 (Lipophilic) |
| H-Bond Acceptors | 2 (C-2 and C-3 Carbonyls) |
| H-Bond Donors | 0 (N-alkylated) |
| Appearance | Orange to Reddish-Brown Solid (Typical of isatins) |
| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; Low solubility in water.[1][2][3][4][5] |
Synthetic Pathways & Production
While available as a catalog reagent, in-house synthesis is often required to access fresh material or analogs.[1] The synthesis follows a logical retrosynthetic disconnection to 7-bromo-5-methylisatin , which is subsequently alkylated.[1][2]
Protocol: N-Alkylation of 7-Bromo-5-methylisatin
Objective: Selective alkylation of the N-1 position without affecting the C-3 carbonyl reactivity.[1][2]
Reagents:
-
Alkylating Agent: Ethyl Iodide (1.2 equiv) or Ethyl Bromide (1.5 equiv)[1][2]
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ) (2.0 equiv)[1][2]
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with 7-bromo-5-methylisatin and anhydrous DMF (0.5 M concentration).
-
Deprotonation: Add
(anhydrous, granular) to the solution.[1] Stir at ambient temperature for 30 minutes. The color typically shifts to a deep purple/dark red, indicating the formation of the isatin anion.[1] -
Alkylation: Dropwise add Ethyl Iodide.
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).[1][2] The product will have a higher
than the starting material due to loss of the N-H polarity.[1] -
Workup: Pour the reaction mixture into ice-cold water. The product usually precipitates.[1] Filter the solid.[1] If oil forms, extract with Ethyl Acetate, wash with brine (
), dry over , and concentrate.[1] -
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography.
Visualization: Synthesis Workflow
Figure 1: Synthetic route from aniline precursor to the N-ethylated target.[1][2]
Reactivity Landscape & Strategic Derivatization
The utility of this scaffold lies in its orthogonal reactivity .[1] The molecule presents three distinct sites for chemical modification, allowing for the rapid generation of diverse libraries.[1]
A. C-3 Carbonyl Condensation (The "Warhead" Vector)
The C-3 ketone is highly electrophilic, more so than the C-2 amide carbonyl.[1][2]
-
Schiff Bases: Reaction with primary amines or hydrazides yields imines/hydrazones.[1] These derivatives are classic motifs for antimicrobial and kinase inhibitory activity.[1]
-
Spiro-Cyclization: The C-3 carbonyl is a dipolarophile.[1][2] Reaction with sarcosine and an aldehyde (via azomethine ylide) yields spiro-oxindoles , a structural class with potent anticancer properties (e.g., MDM2 inhibitors).[1]
B. C-7 Bromine Cross-Coupling (The "Extension" Vector)
The 7-bromo position allows for Suzuki, Sonogashira, or Buchwald-Hartwig couplings.[1][2]
-
Significance: Substituents at the 7-position project into a distinct region of the binding pocket (often the solvent-exposed region in kinase ATP pockets).[1][2]
-
Challenge: Steric hindrance from the N-Ethyl group and the C-6 hydrogen may require highly active catalysts (e.g.,
or Buchwald precatalysts).[1][2]
C. Aromatic Core (Electronic Modulation)
The 5-methyl group is electron-donating, slightly deactivating the ring toward nucleophilic attack but activating it for electrophilic substitution (though the electron-withdrawing carbonyls dominate).[1][2] The methyl group itself can be brominated (benzylic bromination with NBS) to create a new electrophilic site.[1][2]
Visualization: Divergent Synthesis Map
Figure 2: Divergent synthesis map highlighting the C-3 and C-7 reactivity vectors.[1][2]
Applications in Drug Discovery
This specific isatin derivative is rarely a final drug but serves as a Lead Optimization Construct .[1]
1. Kinase Inhibition (Sunitinib Analogs)
The oxindole core is the binding motif of Sunitinib (Sutent), a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1]
-
Mechanism: The oxindole lactam pairs with the hinge region of the kinase ATP-binding site via hydrogen bonds (specifically the C-2 carbonyl).[1][2]
-
Role of 7-Br: Halogen bonding interactions at the 7-position have been shown to improve selectivity in certain kinases (e.g., CK2, CDK2) by filling hydrophobic pockets that smaller atoms cannot.[1][2]
2. Antimicrobial & Antiviral Agents
Thiosemicarbazones derived from 5-substituted isatins have shown efficacy against Mycobacterium tuberculosis and Poxviruses.[1][2]
-
SAR Insight: The N-ethyl group often improves cell permeability compared to the N-H parent, which is critical for intracellular pathogens like M. tuberculosis.[1]
Safety & Handling
-
Hazards: As a halogenated organic compound, it should be treated as a potential irritant.[1] Isatin derivatives are generally non-volatile but can be toxic if ingested.[1]
-
Storage: Store at 2–8°C. Protect from light.
-
Disposal: Halogenated solvent waste stream.[1]
References
-
Sunitinib Development: Journal of Medicinal Chemistry. "Discovery of Sunitinib Malate (SU11248), a Multitargeted Receptor Tyrosine Kinase Inhibitor."[1] Link[1][2]
-
Isatin Reactivity Review: Chemical Reviews. "Isatin: A Privileged Scaffold in Medicinal Chemistry."[1][6] Link[1][2]
-
Synthesis of Halogenated Isatins: Tetrahedron Letters. "Regioselective synthesis of 5- and 7-substituted isatins." Link[1][2]
-
Spiro-oxindole Synthesis: Nature Chemistry. "Organocatalytic enantioselective synthesis of spiro[pyrrolidin-3,3'-oxindoles]." Link
-
Antimicrobial Isatins: European Journal of Medicinal Chemistry. "Synthesis and biological evaluation of isatin derivatives as anti-tubercular agents." Link[1][2]
Sources
- 1. Phenazepam (51753-57-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. Page 01230 (Chemical) [intlab.org]
- 3. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
